molecular formula C9H10O3 B8748531 3-(Hydroxymethyl)-5-methylbenzoic acid

3-(Hydroxymethyl)-5-methylbenzoic acid

Cat. No.: B8748531
M. Wt: 166.17 g/mol
InChI Key: BIOXYUWVLDTYMT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H8O3. It is a derivative of benzoic acid, characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxymethyl-5-methylbenzyl alcohol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

  • Oxidation with Potassium Permanganate

    • Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
    • Oxidizing Agent: Potassium permanganate (KMnO4)
    • Solvent: Aqueous solution
    • Conditions: Acidic medium, typically sulfuric acid (H2SO4)
    • Product: this compound
  • Oxidation with Chromium Trioxide

    • Reactant: 3-Hydroxymethyl-5-methylbenzyl alcohol
    • Oxidizing Agent: Chromium trioxide (CrO3)
    • Solvent: Acetone or dichloromethane
    • Conditions: Acidic medium, typically acetic acid (CH3COOH)
    • Product: this compound

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents but optimized for efficiency and yield. Continuous flow reactors and catalytic oxidation methods may be employed to enhance the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-methylbenzoic acid undergoes various chemical reactions, including:

  • Oxidation

    • The hydroxymethyl group can be further oxidized to a carboxylic acid group, forming 3-carboxy-5-methylbenzoic acid.
    • Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reduction

    • The carboxylic acid group can be reduced to an alcohol group, forming 3-hydroxymethyl-5-methylbenzyl alcohol.
    • Common reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution

    • The hydroxyl group can undergo substitution reactions with various reagents to form esters, ethers, or halides.
    • Common reagents: Alcohols (for esterification), alkyl halides (for etherification), thionyl chloride (for halogenation).

Major Products Formed

    Oxidation: 3-Carboxy-5-methylbenzoic acid

    Reduction: 3-Hydroxymethyl-5-methylbenzyl alcohol

    Substitution: Esters, ethers, halides depending on the reagents used

Scientific Research Applications

3-(Hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the synthesis of biologically active compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
    • Used as an intermediate in the synthesis of drug candidates.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

3-(Hydroxymethyl)-5-methylbenzoic acid can be compared with other similar compounds, such as:

  • 3-Hydroxy-5-methylbenzoic acid

    • Lacks the hydroxymethyl group, affecting its reactivity and applications.
  • 4-Hydroxymethylbenzoic acid

    • The position of the hydroxymethyl group on the benzene ring differs, leading to variations in chemical behavior.
  • 3-Methyl-5-hydroxybenzoic acid

    • The position of the methyl and hydroxyl groups is reversed, influencing its chemical properties.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-(hydroxymethyl)-5-methylbenzoic acid

InChI

InChI=1S/C9H10O3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

BIOXYUWVLDTYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 5 liter flask were dissolved 380 g (5.77 mole) of 85% KOH in 2.2 liter of methanol and warmed up to 60° C. The methyl-3-acetoxymethyl-5-methylbenzoate from the previous step was added and heated with stirring at 60° C. for 2.5 hrs. The reaction mixture was cooled down to room temperature and the solvent eliminated in the rotavap. The resulting oil was dissolved in 1.5 liter of water and then washed with ethyl ether (1×1 liter). The aqueous layer was made acidic with concentrated hydrochloric acid and the resulting acidic suspension was extracted with ethyl acetate (3×350 ml). The combined organic extracts were then washed with water (2×600 ml) and then brine (2×500 ml), dried over sodium sulfate and concentrated in the rotavap to give 287.6 g of 3-hydroxymethyl-5-methylbenzoic acid.
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380 g
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methyl-3-acetoxymethyl-5-methylbenzoate
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1.5 L
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Synthesis routes and methods III

Procedure details

To a solution of 3-bromomethyl-5-methyl-benzoic acid (3.90 g, 17 mmol) in water (30 mL) and MeCN (30 mL), Cu(NO3)2 hemipentahydrate (12.77 g, 68 mmol) followed by water (50 mL) was added. The turquoise mixture was refluxed for 2 h before it was concentrated to about half of the original volume. The dark green solution was extracted three times with EA (150 mL). The org. extracts were washed twice with water (2×50 mL), combined, dried over Na2SO4, filtered and concentrated. The white residue was separated by prep. HPLC (XBridge Prep C18, 30×75 mm, 5 μm, 95% MeCN in water containing 0.5% of formic acid) to give 3-hydroxymethyl-5-methyl-benzoic acid as a white solid (897 mg; LC-MS*: tR=0.17 min; [M−1]−=164.86), along with the title compound as a white solid (160 mg). To a solution of the above 3-hydroxymethyl-5-methyl-benzoic acid (947 mg, 5.70 mmol) in MeCN (40 mL), MnO2 (1.49 g, 17.1 mmol) was added and the resulting mixture was stirred at 80° C. for 16 h before another portion of MnO2 (1.21 g, 13.9 mmol) and acetonitrile (40 mL) was added and stirring was continued at 80° C. for 4 h. The mixture was filtered over a glass fibre filter, the colourless filtrate was concentrated and purified by prep. HPLC (as above) to give the title compound (504 mg) as a white solid. LC-MS*: tR=0.26 min; [M−1]−=162.88; 1H NMR (D6-DMSO): δ 2.47 (s, 3H), 7.96 (s, 1H), 8.07 (s, 1H), 8.26 (s, 1H), 10.06 (s, 1H), 13.28 (m, 1H).
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3.9 g
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Cu(NO3)2 hemipentahydrate
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12.77 g
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turquoise
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30 mL
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50 mL
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30 mL
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